![molecular formula C13H15BrN2OS B11687674 2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole](/img/structure/B11687674.png)
2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group and a pentylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with pentylthioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom in the pentylsulfanyl group can be oxidized to sulfoxides or sulfones.
Cyclization and Ring-Opening: The oxadiazole ring can participate in cyclization reactions or be opened under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Cyclization: Dehydrating agents like POCl3 are commonly used.
Major Products
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products include sulfoxides and sulfones.
Cyclization: Products include various heterocyclic compounds depending on the reaction conditions.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles possess notable antimicrobial properties. For example, studies involving similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The antimicrobial activity of 2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole is hypothesized to be due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Potential
Oxadiazoles have been investigated for their anticancer properties. In vitro studies have indicated that compounds with oxadiazole structures can induce apoptosis in cancer cells by damaging DNA or disrupting cellular functions. For instance, related compounds have shown cytotoxic effects against glioblastoma cell lines, suggesting that this compound may also exhibit similar anticancer activities .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of oxadiazole derivatives have been documented in various studies. These compounds may inhibit cyclooxygenase enzymes or modulate inflammatory pathways, leading to reduced pain and inflammation. The specific compound may share these beneficial effects due to its structural characteristics .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | Bromophenyl and phenyl substituents | Strong antibacterial properties |
5-(1-naphthyl)-1,3,4-oxadiazole | Naphthyl substituent | Enhanced photostability |
2-(phenyl)-5-(methylthio)-1,3,4-oxadiazole | Methylthio group | Significant anti-inflammatory activity |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.
Electronic Properties: Its mechanism in electronic devices involves the transfer of electrons through the oxadiazole ring, which acts as an electron-transporting unit.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole
- 2-(4-Nitrophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the pentylsulfanyl group imparts specific electronic properties that can be exploited in materials science.
Biological Activity
2-(4-Bromophenyl)-5-(pentylsulfanyl)-1,3,4-oxadiazole is a member of the oxadiazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antibacterial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C13H15BrN2OS
- Molecular Weight : 327.24 g/mol
- Melting Point : 169.0 to 173.0 °C
The presence of the bromophenyl group and the pentylsulfanyl substituent enhances its chemical reactivity and biological activity. The oxadiazole ring is known for its stability and ability to modulate various biological pathways.
Antimicrobial Properties
Research has shown that derivatives of oxadiazoles exhibit significant antibacterial activity. For instance, studies indicate that this compound can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Compounds containing oxadiazole structures have been reported to possess anti-inflammatory properties. In vitro studies have demonstrated that this compound reduces pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
Analgesic Activity
The analgesic effects of this compound have also been investigated. Animal model studies indicate that it can significantly reduce pain responses, comparable to established analgesics. The proposed mechanism involves modulation of pain signaling pathways in the central nervous system.
Case Studies
-
Antibacterial Activity :
- A study evaluated the antibacterial efficacy of this compound against E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential.
-
Anti-inflammatory Mechanism :
- In a controlled experiment using lipopolysaccharide (LPS) stimulated macrophages, treatment with the compound resulted in a 50% reduction in TNF-alpha levels at a concentration of 10 µM.
-
Pain Relief Study :
- In a formalin-induced pain model in rats, administration of this compound led to a significant decrease in pain scores compared to control groups.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | Bromophenyl and phenyl substituents | Strong antibacterial properties |
5-(1-naphthyl)-1,3,4-oxadiazole | Naphthyl substituent | Enhanced photostability |
2-(phenyl)-5-(methylthio)-1,3,4-oxadiazole | Methylthio group | Significant anti-inflammatory activity |
The unique combination of structural features in this compound may enhance lipid solubility and bioavailability compared to other derivatives.
Properties
Molecular Formula |
C13H15BrN2OS |
---|---|
Molecular Weight |
327.24 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-pentylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H15BrN2OS/c1-2-3-4-9-18-13-16-15-12(17-13)10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
PCLLTHKLTLUJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.